Home > Products > Screening Compounds P43208 > 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide -

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

Catalog Number: EVT-5946550
CAS Number:
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Hypoxia probes: The compound's potential for hypoxia-selective reduction makes it a candidate for developing novel hypoxia probes. [] By attaching a fluorescent or radioactive label, researchers could visualize and quantify hypoxic regions in biological systems.
  • Antibacterial agents: Nitroimidazoles are known for their antibacterial activity, particularly against anaerobic bacteria. [] While further research is needed, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide might exhibit antibacterial properties against specific bacterial strains.

1. 5-[2-{2-(4-fluorophenyl)-5-nitro-1H-imidazol-1-yl}ethoxy]methyl-8-hydroxyquinoline and its Metal Chelates []

  • Compound Description: This compound is a novel ligand synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride (CMQ) with flunidazole. It forms metal chelates with various transition metals like Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+. These chelates have been investigated for their antifungal activity against plant pathogens. []

2. 99TcM-2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl dihydrogen phosphate (99TcM-MNLS) [, ]

  • Compound Description: 99TcM-MNLS is a radiolabeled compound investigated for its diagnostic value in hypoxia imaging, particularly in non-small-cell lung cancer (NSCLC). Studies suggest it can differentiate between malignant and benign lesions and assess radiotherapy efficacy. [, ]

3. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate []

  • Compound Description: This compound is a derivative of 2-methyl-5-nitro-1H-imidazole with a methylcarbamate group attached to the ethyl chain at the 1-position of the imidazole ring. Its crystal structure reveals the influence of hydrogen bonding and π–π stacking interactions on its solid-state arrangement. []

4. Series of 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazole derivatives []

  • Compound Description: This series of compounds explores modifications to metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol), a known antimicrobial drug. The synthesized derivatives incorporate 1,3,4-oxadiazole and 1,3,4-thiadiazole rings into the metronidazole structure. []

5. 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid []

  • Compound Description: This compound introduces a chlorinated propyl linker between the 2-methyl-5-nitro-1H-imidazole core and a benzoic acid moiety. Its crystal structure reveals the conformation adopted by the molecule and the presence of intermolecular hydrogen bonding interactions. []

6. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate []

  • Compound Description: This compound features a methanesulfonate group attached to the ethyl chain at the 1-position of the 2-methyl-5-nitro-1H-imidazole core. The crystal structure highlights the planarity of the imidazole ring and the orientation of the nitro and methanesulfonate groups. []

7. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate []

  • Compound Description: This compound comprises a 2-bromobenzoate group attached to the ethyl chain at the 1-position of the 2-methyl-5-nitro-1H-imidazole core. The crystal structure reveals a non-planar conformation and the presence of C–H⋯O hydrogen bonds stabilizing the crystal packing. []

8. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate []

  • Compound Description: This compound is structurally similar to the previous one, featuring a 4-fluorobenzoate group instead of 2-bromobenzoate, linked to the ethyl chain at the 1-position of the 2-methyl-5-nitro-1H-imidazole. The crystal structure highlights the non-planar conformation of the molecule and the presence of C–H⋯O hydrogen bonds contributing to the crystal packing stability. []

9. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate []

  • Compound Description: This compound is another member of the 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate series, with a 3-bromobenzoate group attached to the ethyl chain at the 1-position of the 2-methyl-5-nitro-1H-imidazole. It exhibits a non-planar conformation and intermolecular C–H⋯O contacts in its crystal structure. []

10. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone []

  • Compound Description: In this compound, the ethyl chain connecting the 2-methyl-5-nitro-1H-imidazole core to other functional groups is shortened to a single methylene unit, directly connected to an acetyl group (acetone). The crystal structure reveals the specific orientation of the nitro and carbonyl groups concerning the imidazole ring and the presence of hydrogen bonding interactions influencing the crystal packing. []

11. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate []

  • Compound Description: This compound is another variation within the 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate series. It features a 2-nitrobenzoate group attached to the ethyl chain at the 1-position of the 2-methyl-5-nitro-1H-imidazole. The crystal structure analysis reveals a non-planar conformation and the influence of C–H⋯O, C–H⋯N, and π–π stacking interactions on stabilizing the crystal packing. []

12. 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime []

  • Compound Description: This compound presents a notable structural variation with a 4-bromophenyl group linked to the 2-methyl-4-nitro-1H-imidazole core through an ethanone oxime linker. The crystal structure provides insights into the molecular geometry and arrangement within the crystal lattice. []

13. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate [, ]

  • Compound Description: This compound features an ethyl acetate group attached to the 1-position of the 2-methyl-4-nitro-1H-imidazole core. Its crystal structure reveals a nearly perpendicular orientation between the imidazole ring and the acetate group, stabilized by weak intermolecular hydrogen bonds. [, ]

14. EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) []

  • Compound Description: EF5 is a nitroimidazole derivative designed as a hypoxia marker. Its biodistribution in tumor models has been studied using radioactive labeling and monoclonal antibody-based detection methods, revealing heterogeneous binding patterns and potential for assessing tumor oxygenation. []

15. 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine []

  • Compound Description: This compound incorporates a 1,3,4-thiadiazole ring into the structure, connected to the 1-position of the 2-methyl-4-nitro-1H-imidazole core through a methylene linker. The crystal structure reveals the relative orientation of the two rings and the network of hydrogen bonding interactions stabilizing the crystal packing. []

16. N′-[(E)-1-(4-Bromophenyl)ethylidene]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide []

  • Compound Description: This compound features a complex structure incorporating a 4-bromophenyl group, an ethylidene linker, and an acetohydrazide moiety connected to the 2-methyl-4-nitro-1H-imidazole core. The crystal structure analysis provides insights into the molecular conformation and the hydrogen bonding network within the crystal. []

17. 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate []

  • Compound Description: This compound represents an ester derivative of secnidazole, an anti-infective drug. It features an acetate group attached to the propan-2-yl chain at the 1-position of the 2-methyl-5-nitro-1H-imidazole core. The crystal structure provides information about the molecular conformation and the intermolecular interactions contributing to its crystal packing. []

18. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate []

  • Compound Description: This compound presents a simple structure with a methyl acetate group linked to the 1-position of the 2-methyl-4-nitro-1H-imidazole core. The crystal structure reveals details about the molecular geometry and the hydrogen bonding network influencing its crystal packing. []

19. 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde []

  • Compound Description: This compound features a methoxy-substituted benzaldehyde group linked to the 2-methyl-4-nitro-1H-imidazole core through a propoxy linker. The crystal structure reveals the relative orientation of the aromatic and imidazole rings and the weak intermolecular interactions contributing to its crystal packing stability. []

20. 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole []

  • Compound Description: These compounds feature a benzotriazole ring connected to the 2-methyl-5-nitro-1H-imidazole core via a propyl or butyl linker. The synthesis involved reacting 1,2,3-benzotriazole with the appropriate 1-(chloroalkyl)-2-methyl-5-nitro-1H-imidazole derivative. []

21. 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one and its N-acyl derivatives []

  • Compound Description: 4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one is a cardiotonic agent with low oral bioavailability. N-acyl derivatives of this compound were synthesized and investigated to improve bioavailability. The benzoyl derivative exhibited improved stability and increased bioavailability while retaining the parent compound's selective inotropic profile. []

22. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide []

  • Compound Description: This compound is a complex nitroimidazole derivative featuring substitutions at various positions. It incorporates a chlorophenyl group, a phenylsulfonylmethyl group, and a tosylbenzylimine moiety, highlighting the versatility of the nitroimidazole scaffold for introducing diverse substituents. []

23. Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide []

  • Compound Description: This compound, a former antiasthma drug candidate, consists of a tetrahydropyran ring connected to a thiophenyl group, which is further linked to a 2-methyl-1H-imidazole moiety. The synthesis of this compound involves a palladium-catalyzed carbon-sulfur bond formation using a modified Migita reaction. []

24. N-[1-(2-Hydroxyethyl)-2-nitro-1H-imidazol-1-yl]acetamide (SR2508) []

  • Compound Description: SR2508, a 2-nitroimidazole derivative, has been proposed as a potential radiosensitizer with reduced toxicity compared to other clinically tested 2-nitroimidazoles. Its crystal structure and molecular properties, particularly its increased hydrophilic character attributed to hydrogen bonding interactions, have been investigated. []

25. [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol ([18F]-HX4) []

  • Compound Description: [18F]-HX4 is an 18F-labeled 2-nitroimidazole derivative designed for positron emission tomography (PET) imaging of hypoxic tumors. It was developed to overcome the limitations of existing tracers like [18F]-fluoromisonidazole ([18F]FMISO), aiming for improved water solubility and tissue clearance. []

Properties

Product Name

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

InChI

InChI=1S/C12H12N4O3/c1-9-13-7-12(16(18)19)15(9)8-11(17)14-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)

InChI Key

ZPUADKURLMAXJR-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.